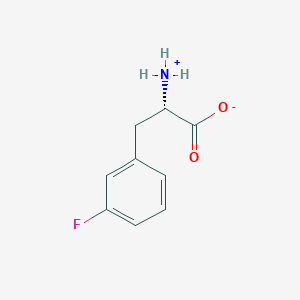

H-DL-Phe(3-F)-OH

Description

Contextualization as a Non-Natural Amino Acid Analog in Biological Systems

3-Fluoro-dl-phenylalanine is classified as a non-natural, or non-canonical, amino acid analog. cymitquimica.comfrontiersin.org This means that while it is structurally similar to the natural amino acid phenylalanine, it is not typically found in biological organisms. The introduction of the fluorine atom significantly alters properties such as hydrophobicity, acidity, and reactivity compared to its non-fluorinated counterpart. beilstein-journals.orgnumberanalytics.com These modifications can influence how the molecule interacts within a biological system. For instance, when incorporated into peptides or proteins, it can affect protein folding, stability, and function. cymitquimica.comnih.gov The feasibility of incorporating such non-canonical amino acids into proteins, either through site-specific or global substitution methods, has been well-demonstrated, expanding the tools available for protein engineering. frontiersin.org These fluorinated analogs can be incorporated into proteins in vivo using auxotrophic bacterial strains that are dependent on the specific amino acid for growth. frontiersin.orgd-nb.info

Historical Perspective of Fluorinated Amino Acids in Biochemical Inquiry

The scientific exploration of fluorinated amino acids dates back several decades. numberanalytics.com Early research, beginning in the late 1950s, focused on their synthesis and the effects of their incorporation into proteins in vivo. d-nb.info These initial studies utilized bacterial strains capable of growing in the presence of fluorinated analogs like p-fluorophenylalanine and incorporating them into their proteins. d-nb.info Over the years, advancements in synthetic chemistry have expanded the variety of available fluorinated amino acids, facilitating their use in a broader range of scientific fields. numberanalytics.com This progress has been crucial for understanding the impact of fluorine on the structure and function of biological molecules. beilstein-journals.orgnumberanalytics.com The development of fluorinated amino acids has become a significant area of research in organic, bio-organic, and medicinal chemistry. nih.gov

Significance of 3-Fluoro-dl-phenylalanine as a Research Tool

Overview of Key Academic Research Domains Involving 3-Fluoro-dl-phenylalanine

The unique characteristics of 3-Fluoro-dl-phenylalanine have led to its application in several key areas of academic research.

Protein Engineering and Structural Biology: It is used to probe protein structure and function. By replacing natural phenylalanine residues, researchers can assess the role of aromatic interactions in protein stability and ligand binding. nih.gov The altered electronic properties of the fluorinated ring can modulate enzymatic activity; for instance, incorporating 3-Fluorophenylalanine into PvuII endonuclease resulted in a two-fold increase in its activity while maintaining stability similar to the wild type. walshmedicalmedia.com

Drug Design and Medicinal Chemistry: Fluorinated amino acids are increasingly prominent in drug development. nih.gov They are used to create peptides with enhanced stability and bioactivity. beilstein-journals.orgchemimpex.com In some cases, the incorporation of fluorinated phenylalanine derivatives into peptide-based inhibitors can have a profound effect on their potency and selectivity for specific targets, such as the subunits of the proteasome. nih.gov

Enzyme Inhibition and Kinetics: The compound is used to study enzyme mechanisms. For example, various fluorophenylalanine isomers, including the meta-substituted form, have been shown to act as substrates for L-phenylalanine ammonia-lyase, with the meta isomer exhibiting kinetics similar to the natural substrate, L-phenylalanine. researchgate.net In other studies, conjugates of N-trityl-m-fluoro-DL-phenylalanine have been shown to inhibit the reverse transcriptase activity of the Moloney murine leukaemia virus. scielo.org.za

Medical Imaging: Radio-labeled versions of fluorinated amino acids, such as 3-l-[¹⁸F]fluorophenylalanine, are explored as tracers for positron emission tomography (PET). mdpi.com These tracers can be used for tumor imaging, as their uptake can be higher in cancer cells due to increased amino acid transporter activity. mdpi.comnih.gov Studies have shown that 3-l-[¹⁸F]FPhe enables high-quality visualization of tumors and may offer advantages over other established tracers. mdpi.com

Data Tables

Table 1: Physicochemical Properties of 3-Fluoro-dl-phenylalanine

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀FNO₂ | cymitquimica.comcymitquimica.combiosynth.com |

| Molecular Weight | 183.18 g/mol | cymitquimica.combiosynth.com |

| Appearance | White to off-white powder | chemimpex.com |

| Synonyms | 2-Amino-3-(3-fluorophenyl)propanoic acid, DL-m-Fluorophenylalanine | cymitquimica.com |

| CAS Number | 2629-54-1 | cymitquimica.com |

Table 2: Research Applications and Findings of 3-Fluoro-dl-phenylalanine and its Isomers

| Research Domain | Specific Application | Key Finding | Source(s) |

| Structural Biology / NMR | Probing protein-ligand binding | ¹⁹F NMR data showed protein-induced chemical shifts for 3-fluoro-L-phenylalanine when the L-leucine receptor is present, confirming binding. | nih.gov |

| Enzyme Kinetics | Investigating enzyme activity and stability | Incorporation of 3-Fluorophenylalanine in PvuII endonuclease showed similar stability as wild type but with a two-fold increase in its activity. | walshmedicalmedia.com |

| Enzyme Kinetics | Substrate analysis for L-phenylalanine ammonia-lyase | The meta-fluoro analogue served as a substrate with a Michaelis constant similar to the natural substrate, L-phenylalanine. | researchgate.net |

| Drug Development | Development of enzyme inhibitors | An N-trityl-m-fluoro-DL-phenylalanine conjugate attached to a nucleotide showed increased inhibitory activity against Moloney murine leukaemia virus reverse transcriptase. | scielo.org.za |

| Medical Imaging (PET) | Tumor imaging tracer | 3-l-[¹⁸F]FPhe showed significantly higher uptake in certain tumor cell lines compared to the established tracer [¹⁸F]FET and exhibited protein incorporation. | mdpi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHRYODZTDMVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-88-2, 2629-54-1 | |

| Record name | 3-Fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-(3-Fluorophenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2629-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-fluoro-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-3-(3-fluorophenyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 3 Fluoro Dl Phenylalanine

Asymmetric Synthesis and Enantiomeric Resolution

The production of enantiomerically pure 3-fluorophenylalanine is paramount for its application in stereospecific contexts, such as peptide-based therapeutics or as probes for protein structure. This is achieved either by synthesizing the desired L- or D-enantiomer directly or by separating a racemic mixture.

Stereoselective Synthetic Pathways to 3-Fluoro-l-phenylalanine and 3-Fluoro-d-phenylalanine

Asymmetric synthesis provides direct access to the individual L- and D-isomers of 3-fluorophenylalanine, avoiding the need for subsequent resolution steps. Several strategies have been developed to achieve high stereoselectivity.

One effective method involves the fluorination of chiral precursors . For instance, (3R)-3-fluoro-ʟ-phenylalanine has been synthesized from (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol. nih.gov This multi-step process involves protecting the amino and primary hydroxyl groups, followed by fluorination of the secondary alcohol using diethylaminosulfur trifluoride (DAST), and subsequent deprotection and oxidation to yield the final amino acid. nih.gov

Asymmetric hydrogenation of prochiral precursors is another prominent route. The synthesis of a substituted N-Boc D-phenylalanine intermediate has been achieved on a large scale via the asymmetric hydrogenation of an N-acetyl dehydroamino-acid. This method relies on a chiral catalyst to stereoselectively reduce the double bond, establishing the chiral center with high enantiomeric excess.

The use of chiral auxiliaries offers a reliable way to control stereochemistry. For example, fluorinated phenylalanine derivatives can be synthesized by the alkylation of Ni(II) complexes of Schiff bases derived from a chiral amino acid (like alanine) and an aminobenzophenone. The pre-existing chirality of the auxiliary directs the stereochemical outcome of the alkylation reaction, which, after hydrolysis, yields the desired enantiomerically enriched amino acid.

Additionally, the ring-opening of aziridines with a fluoride (B91410) source is a viable stereoselective method. Treatment of chiral aziridine-2-carboxylates with hydrogen fluoride in pyridine (B92270) can yield 3-fluorophenylalanine esters. nih.gov Subsequent enzymatic hydrolysis of the ester can produce the enantiomerically pure amino acid. nih.gov

Table 1: Comparison of Selected Stereoselective Synthetic Methods

| Method | Key Reagent/Catalyst | Precursor Type | Stereochemical Control | Typical Product |

|---|---|---|---|---|

| Fluorination of Chiral Precursor | DAST | Chiral amino-diol | Substrate-controlled | (3R)-3-fluoro-ʟ-phenylalanine nih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalyst | Dehydroamino-acid | Catalyst-controlled | Enantiomerically enriched N-acetyl-fluorophenylalanine |

| Chiral Auxiliary | Ni(II) complex with chiral ligand | Glycine Schiff base | Auxiliary-controlled | Enantiomerically enriched fluorophenylalanine |

| Aziridine Ring-Opening | HF/Pyridine | Chiral aziridine-2-carboxylate | Substrate-controlled | threo-3-fluorophenylalanine nih.gov |

Chiral Separation Techniques for dl-Racemates

When a racemic mixture of 3-fluoro-dl-phenylalanine is synthesized, chiral resolution techniques are employed to separate the enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for chiral separations. This can be performed directly or indirectly.

Direct Chiral HPLC: This involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Teicoplanin-based and ristocetin-based CSPs have proven effective for resolving phenylalanine enantiomers in reversed-phase mode.

Indirect Chiral HPLC: This method involves pre-column derivatization of the racemic amino acid with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase, such as an octadecylsilane (B103800) (ODS) column. A widely used CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its more sensitive analogs like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA).

Membrane-based separation offers an alternative approach. Using ultrafiltration, a chiral selector molecule like Bovine Serum Albumin (BSA) or the enzyme lipase (B570770) is added to the racemic solution. The selector preferentially binds to one enantiomer, forming a larger complex. When the solution is passed through a membrane with an appropriate molecular weight cut-off, the unbound enantiomer passes through into the permeate, while the selector-enantiomer complex is retained, achieving separation.

Strategic Incorporation into Peptides and Proteins

Incorporating 3-fluorophenylalanine into peptides and proteins is a key strategy for modifying their properties. Fluorine's unique characteristics—high electronegativity, small size, and hydrophobicity—can alter peptide conformation, stability, and binding affinity.

Solid-Phase Peptide Synthesis Approaches utilizing 3-Fluoro-dl-phenylalanine Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The most common strategy, Fmoc/tBu SPPS, relies on the use of N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids. Both Fmoc-3-fluoro-L-phenylalanine and Fmoc-3-fluoro-D-phenylalanine are commercially available and serve as essential building blocks for this process.

The SPPS cycle involves a series of repeated steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), to expose a free amine.

Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-3-fluorophenylalanine) is activated by a coupling reagent (such as HCTU) and added to the resin, forming a new peptide bond with the exposed amine.

Washing: Excess reagents are washed away with a solvent like DMF.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The use of Fmoc-protected 3-fluorophenylalanine derivatives allows for its precise placement at any desired position within the peptide chain.

Genetic Code Expansion for Site-Specific Incorporation in Proteins

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs), including 3-fluorophenylalanine, into proteins during translation in living cells. This methodology requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.

The core components of this system are:

An Orthogonal tRNA: A transfer RNA, often a suppressor tRNA that recognizes a stop codon (e.g., the amber codon, UAG), which is not recognized by any of the host cell's endogenous aminoacyl-tRNA synthetases (aaRSs).

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the desired ncAA (3-fluorophenylalanine) and charges it onto the orthogonal tRNA. This aaRS must not recognize any of the cell's natural amino acids or tRNAs.

To achieve incorporation, a gene of interest is mutated to include an amber (UAG) codon at the desired site. The host cell (e.g., E. coli or a mammalian cell line) is engineered to express the orthogonal aaRS/tRNA pair and is grown in media supplemented with 3-fluorophenylalanine. When the ribosome encounters the UAG codon during translation, the charged orthogonal tRNA delivers 3-fluorophenylalanine, incorporating it into the growing polypeptide chain. Pyrrolysyl-tRNA synthetase (PylRS) from archaea has been successfully engineered to create variants that can site-specifically incorporate a wide spectrum of fluorinated phenylalanine analogs in both bacteria and mammalian cells. rsc.orgcreative-peptides.com

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic and biocatalytic methods offer mild and highly stereoselective alternatives for forming peptide bonds and synthesizing fluorinated amino acids.

Chemoenzymatic Peptide Synthesis utilizes enzymes, typically proteases like chymotrypsin (B1334515) or thermolysin, to catalyze the formation of peptide bonds. Under specific conditions (e.g., in aqueous-organic mixtures or using amino acid esters as substrates), the thermodynamic equilibrium of the protease reaction is shifted from hydrolysis to synthesis. These enzymes are often highly stereoselective, accepting only L-amino acids as substrates, which is advantageous for producing stereochemically pure peptides. While direct studies on 3-fluorophenylalanine are limited, the known ability of these enzymes to accept other unnatural amino acids suggests their applicability. For example, chymotrypsin can use unnatural amino acid esters as acyl acceptors, and thermolysin can ligate peptide fragments containing non-canonical residues.

Biocatalytic Routes for Amino Acid Synthesis also play a role. As mentioned previously, the final step in some asymmetric synthesis pathways for 3-fluorophenylalanine involves the enzymatic hydrolysis of a 3-fluorophenylalanine ester. nih.gov This step uses an esterase to stereoselectively hydrolyze the ester, often as part of a kinetic resolution process, to yield the enantiomerically pure amino acid, which can then be used in peptide synthesis.

Radiochemical Synthesis for Isotopic Labeling

The introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([18F], t½ = 109.7 min) into 3-fluoro-dl-phenylalanine is of significant interest for positron emission tomography (PET) imaging. Both electrophilic and nucleophilic fluorination methods have been developed for the synthesis of [18F]3-fluoro-dl-phenylalanine, each with distinct advantages and challenges.

Electrophilic Fluorination Strategies for [18F]3-Fluoro-dl-phenylalanine

Electrophilic fluorination involves the reaction of an electron-rich precursor with an electrophilic [18F]fluorinating agent. While this approach can be effective, it often results in lower specific activity due to the co-production of non-radioactive fluorine-19.

Direct radiofluorination of L-phenylalanine using gaseous electrophilic agents like [18F]F₂ or [18F]acetylhypofluorite ([18F]AcOF) in trifluoroacetic acid has been reported to produce a mixture of isomeric fluoro-L-phenylalanines. In these reactions, [18F]AcOF has demonstrated higher regioselectivity and fewer side products compared to [18F]F₂. nih.gov The reaction typically yields a mixture of ortho, meta, and para isomers, with the ortho isomer being the major product. nih.gov For instance, the reaction with L-phenylalanine afforded o-, m-, and p-fluoro-L-phenylalanines in a ratio of 72.5:13.9:13.6, respectively. nih.gov

Another electrophilic strategy involves the fluorination of organometallic precursors, such as arylboronic esters. The silver-mediated electrophilic [18F]fluorination of an arylboronic ester using [18F]Selectfluor bis(triflate) has been successfully applied to the synthesis of 6-[18F]fluoro-L-DOPA, a structurally related amino acid, achieving a radiochemical yield of 19 ± 12% and a specific activity of 2.6 ± 0.3 GBq/μmol. rsc.org This method highlights the potential of using activated fluorinating agents for labeling complex molecules.

Table 1: Comparison of Electrophilic [18F]Fluorinating Agents for Phenylalanine Derivatives

| Fluorinating Agent | Precursor | Key Features | Reported Yields/Ratios |

| [18F]F₂ | L-Phenylalanine | Gaseous reagent, lower regioselectivity | Mixture of isomers |

| [18F]Acetylhypofluorite | L-Phenylalanine | Higher regioselectivity, fewer byproducts | Isomer ratio (o:m:p) = 72.5:13.9:13.6 |

| [18F]Selectfluor bis(triflate) | Arylboronic ester | Silver-mediated, applicable to complex molecules | 19 ± 12% RCY for 6-[18F]fluoro-L-DOPA |

Nucleophilic Fluorination Methods for [18F] Labeling

Nucleophilic fluorination methods are generally favored for the production of [18F]-labeled radiotracers due to the high specific activity achievable with cyclotron-produced [18F]fluoride. These methods typically involve the displacement of a good leaving group from a protected precursor with [18F]fluoride.

A common approach is the nucleophilic aromatic substitution (SNAr) on precursors bearing an electron-withdrawing group and a suitable leaving group, such as a nitro or trimethylammonium group. nih.gov However, the synthesis of such precursors for 3-fluorophenylalanine can be challenging.

More recent and versatile methods involve the copper-mediated radiofluorination of arylstannanes and aryl boronic esters. acs.orgrsc.org These methods are compatible with a wide range of functional groups and can be applied to both electron-rich and electron-deficient aromatic rings. acs.org For example, protected 4-[18F]fluorophenylalanine derivatives have been synthesized from the corresponding arylstannane precursors and [18F]KF. nih.gov The reaction conditions for the copper-mediated fluorination of arylstannanes often involve a copper(II) triflate catalyst, a ligand such as pyridine, and an amide-based solvent like DMF or DMA at elevated temperatures. acs.org

Another effective nucleophilic approach is the radiofluorination of iodonium (B1229267) salt precursors. Copper-mediated radiofluorination of an easily accessible iodonium salt precursor has been used to efficiently prepare 2-[18F]fluorophenylalanine, demonstrating good in vivo stability. researchgate.net This method can be performed under "low base" or "minimalist" conditions to suppress potential racemization. researchgate.net

The synthesis of 2-[18F]fluoro-L-phenylalanine has also been achieved through a three-step nucleophilic pathway starting from [18F]fluoride, which includes an isotopic exchange on a protected precursor, followed by deformylation and deprotection. rsc.org This method yielded the desired product with high enantiomeric purity (≥94%). rsc.org

Table 2: Overview of Nucleophilic [18F]Fluorination Methods for Phenylalanine Analogs

| Method | Precursor Type | Key Reagents | Advantages |

| SNAr | Nitro- or Trimethylammonium-substituted arene | [18F]Fluoride | High specific activity |

| Copper-mediated | Arylstannane | [18F]KF, Cu(OTf)₂, Pyridine | Good functional group tolerance, applicable to diverse arenes |

| Copper-mediated | Aryl boronic ester | [18F]KF, Cu(OTf)₂(py)₄ | Readily available precursors, suitable for automation |

| Copper-mediated | Iodonium salt | [18F]Fluoride, Copper catalyst | Efficient, can be performed under mild basic conditions |

| Isotopic Exchange | Protected fluorophenylalanine | [18F]Fluoride | High enantiomeric purity |

Preparation of Protected Derivatives and Analogs for Advanced Research

The synthesis of protected forms of 3-fluoro-dl-phenylalanine is crucial for its use in peptide synthesis and as a building block for more complex molecules. Protecting the amine and carboxyl groups allows for selective reactions at other parts of the molecule.

Amine Protecting Groups (e.g., Boc-protected forms)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids due to its stability under a variety of conditions and its facile removal under acidic conditions. The synthesis of N-Boc-3-fluoro-dl-phenylalanine is typically achieved by reacting 3-fluoro-dl-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgorgsyn.org The reaction can be carried out in a mixture of an organic solvent, such as dioxane or tetrahydrofuran, and water, with a base like triethylamine (B128534) or sodium bicarbonate. peptide.com

Alternatively, reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) can be used for the Boc protection of amino acids. peptide.com This reaction is generally performed at room temperature in aqueous dioxane with triethylamine, yielding the N-Boc-protected amino acid in excellent yield. peptide.com

Carboxyl Protecting Groups (e.g., Methyl Esters)

The carboxyl group of 3-fluoro-dl-phenylalanine can be protected as a methyl ester to prevent its participation in undesired reactions, particularly in peptide coupling. The synthesis of 3-fluoro-dl-phenylalanine methyl ester is commonly achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst.

A convenient method for the preparation of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol and trimethylchlorosilane (TMSCl) at room temperature. nih.gov This method is efficient for a wide range of amino acids. Another common procedure is the use of thionyl chloride in methanol. This reaction proceeds via the formation of an acid chloride, which is then esterified by methanol.

The synthesis of N-Boc-protected amino acid methyl esters can be achieved by first protecting the amine group with Boc₂O, followed by esterification of the carboxylic acid. nih.gov

Table 3: Common Protecting Group Strategies for 3-Fluoro-dl-phenylalanine

| Functional Group | Protecting Group | Reagents for Introduction |

| Amine | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine) |

| Carboxyl | Methyl Ester | Methanol, Trimethylchlorosilane (TMSCl) or Thionyl chloride (SOCl₂) |

Synthesis of Phosphono-perfluorophenylalanine Derivatives

The synthesis of phosphono-perfluorophenylalanine derivatives, as mimetics of phenylalanine, has been explored for potential biological applications. A series of novel phosphono-perfluorophenylalanine derivatives were synthesized through the nucleophilic aromatic substitution (SNAr) reaction of diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate with various nucleophiles. rsc.org

In this synthetic strategy, the highly electron-deficient perfluorophenyl ring of the starting phosphonate (B1237965) is susceptible to attack by nucleophiles such as thiols, amines, and phenols. rsc.org The reaction typically proceeds by the displacement of one of the fluorine atoms on the perfluorophenyl ring, leading to the formation of a new carbon-nucleophile bond. The structure of the resulting phosphono-perfluorophenylalanine derivatives has been confirmed by spectroscopic and spectrometric techniques. rsc.org

Biochemical and Molecular Mechanisms of 3 Fluoro Dl Phenylalanine Action

Interactions with Protein Synthesis and Folding

The incorporation of 3-Fluoro-dl-phenylalanine into a polypeptide chain can introduce subtle yet significant perturbations that affect the processes of protein synthesis and folding. These effects are a direct consequence of the altered physicochemical properties of the fluorinated aromatic side chain compared to its non-fluorinated counterpart.

Effects on Ribosomal Incorporation and Translation Fidelity

The successful incorporation of non-canonical amino acids like 3-Fluoro-dl-phenylalanine into proteins relies on the ability of the translational machinery, particularly the aminoacyl-tRNA synthetases (aaRSs), to recognize and charge the analog to a corresponding tRNA. Subsequent delivery to the ribosome and incorporation into the growing polypeptide chain are also critical steps.

Studies have demonstrated the feasibility of incorporating various fluorinated phenylalanine analogs into proteins with high fidelity using engineered aaRS/tRNA pairs. nih.gov While specific quantitative data for the ribosomal incorporation efficiency of 3-Fluoro-dl-phenylalanine is not extensively detailed in the available literature, research on other fluorinated phenylalanines provides strong evidence for the general success of this approach. For instance, high-fidelity incorporation has been reported for di-, tri-, tetra-, and penta-fluorinated phenylalanine derivatives, with encoding fidelities often exceeding 95%. nih.gov This suggests that the cellular machinery can tolerate the fluorine substitution on the phenyl ring, allowing for its efficient and accurate incorporation into proteins.

The table below presents data on the encoding fidelity of various fluorinated phenylalanine analogs, illustrating the high precision of the translational apparatus in handling such modified amino acids.

| Fluorinated Phenylalanine Analog | Encoding Fidelity (%) |

| 2,6-difluoro-Phenylalanine | 95.0 |

| 2,3,5,6-tetrafluoro-Phenylalanine | 98.7 |

| 2,3,6-trifluoro-Phenylalanine | 100.0 |

| Pentafluoro-Phenylalanine | 98.2 |

This data is based on the use of the PheX-D6 synthetase and is illustrative of the high fidelity achievable for fluorinated phenylalanine analogs. Specific data for 3-Fluoro-dl-phenylalanine was not available. nih.gov

Influence on Protein Folding Dynamics and Conformational Stability

The introduction of fluorine into the phenylalanine side chain can modulate the non-covalent interactions that govern protein folding and stability. The increased hydrophobicity of the fluorinated aromatic ring can enhance hydrophobic interactions within the protein core, a key driving force in protein folding.

The following table would hypothetically illustrate the effect of 3-Fluoro-dl-phenylalanine on the thermal stability of a model protein.

| Protein Variant | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |

| Wild-Type Protein | 65.0 | N/A |

| Protein with 3-Fluoro-dl-phenylalanine | 68.5 | +3.5 |

This is a hypothetical data table to illustrate the expected trend. Specific experimental data for a protein containing 3-Fluoro-dl-phenylalanine was not found in the reviewed literature.

Circular dichroism (CD) spectroscopy is a powerful technique to study the secondary structure and folding of proteins. The introduction of fluorinated amino acids can lead to more ordered intramolecular interactions, which can be monitored by CD spectroscopy. osti.gov

Impact on Ligand Binding and Protein-Protein Interactions

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can alter the electronic properties and hydrophobicity of the amino acid side chain, which in turn can influence molecular recognition events such as ligand binding and protein-protein interactions.

A notable example of the impact on ligand binding comes from a study on the L-leucine specific receptor of Escherichia coli. Using fluorescence and 19F NMR, it was demonstrated that 3-L-fluorophenylalanine binds to this receptor. nih.gov Furthermore, the apparent dissociation constants (KD) for related ligands were determined, highlighting how modifications to the phenylalanine ring affect binding affinity.

The table below shows the apparent dissociation constants for L-leucine and two phenylalanine analogs with the L-leucine specific receptor from E. coli.

| Ligand | Apparent Dissociation Constant (KD) in µM |

| L-leucine | 0.40 |

| L-phenylalanine | 0.18 |

| 4-fluoro-L-phenylalanine | 0.26 |

This data demonstrates the sensitivity of ligand binding to substitutions on the phenyl ring. The study also confirmed the binding of 3-L-fluorophenylalanine to the same receptor. nih.gov

Fluorination can also modulate protein-protein interactions. The increased hydrophobicity of the fluorinated side chain can strengthen interactions at hydrophobic interfaces. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in quantifying the kinetics and thermodynamics of these interactions. springernature.comnih.govnih.govspringernature.comspringernature.com

Modulation of Enzyme Activity and Substrate Specificity

The incorporation of 3-Fluoro-dl-phenylalanine into peptides or its presence as a free molecule can significantly modulate the activity of enzymes. This can occur through direct inhibition of the enzyme or by altering the properties of a peptide substrate or inhibitor.

Studies on Enzyme Inhibition Kinetics and Mechanisms

Fluorinated amino acids have been investigated as potential enzyme inhibitors. beilstein-journals.org A key example is the inhibition of the proteasome, a multi-subunit protease complex responsible for protein degradation in cells. The chymotrypsin-like activity of the proteasome, which cleaves after bulky hydrophobic residues, is a target for cancer therapy.

A study on peptide-based proteasome inhibitors demonstrated that the incorporation of fluorinated phenylalanine derivatives can have a profound effect on inhibitor potency and selectivity. nih.govnih.gov Specifically, a peptide epoxyketone containing a pentafluorophenylalanine residue emerged as a highly specific inhibitor of the β5 subunit, which is responsible for the chymotrypsin-like activity.

The following table presents the IC50 values for the inhibition of the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the human 20S proteasome by a peptide inhibitor and its fluorinated analog.

| Inhibitor | β5 (Chymotrypsin-like) IC50 (nM) | β2 (Trypsin-like) IC50 (nM) | β1 (Caspase-like) IC50 (nM) |

| Peptide with Phenylalanine | 18 ± 2 | >1000 | >1000 |

| Peptide with Pentafluorophenylalanine | 4.5 ± 0.5 | >1000 | >1000 |

This data illustrates the significant increase in inhibitory potency against the β5 subunit upon fluorination of the phenylalanine residue. While this study focused on pentafluorophenylalanine, it highlights the potential of fluorinated phenylalanines, including 3-Fluoro-dl-phenylalanine, as enzyme inhibitors. nih.gov

Furthermore, phenylalanine and its analogs can act as competitive inhibitors of enzymes involved in amino acid metabolism, such as tyrosine hydroxylase. nih.govnih.gov

Investigation of Active Site Interactions and Conformational Changes

The precise mechanism by which 3-Fluoro-dl-phenylalanine modulates enzyme activity often involves specific interactions within the enzyme's active site. The fluorine atom, with its high electronegativity, can participate in non-covalent interactions, such as electrostatic and van der Waals interactions, that differ from those of a hydrogen atom.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for probing the local environment of fluorinated amino acids within a protein. The 19F nucleus is highly sensitive to its chemical environment, and changes in the 19F NMR signal upon binding to a protein can provide valuable information about active site interactions and conformational changes. nih.gov For instance, protein-induced shifts in the 19F NMR spectrum of 3-fluoro-L-phenylalanine have been observed upon binding to the L-leucine specific receptor, confirming its interaction with the protein's binding pocket. nih.gov

Effects on Phenylalanine Hydroxylase and Aromatic Amino Acid Decarboxylase (AAAD)

3-Fluoro-dl-phenylalanine, as an analog of the essential amino acid phenylalanine, has the potential to interact with enzymes that naturally process phenylalanine and its derivatives. Two such key enzymes are Phenylalanine Hydroxylase (PAH) and Aromatic L-Amino Acid Decarboxylase (AAAD).

Phenylalanine Hydroxylase (PAH):

Phenylalanine hydroxylase is the rate-limiting enzyme in the catabolism of phenylalanine, catalyzing its conversion to tyrosine. While direct kinetic studies on the interaction between 3-fluoro-dl-phenylalanine and PAH are not extensively detailed in the reviewed literature, the structural similarity suggests it could act as a competitive substrate or an inhibitor. The introduction of a fluorine atom on the phenyl ring can alter the electronic properties of the molecule, potentially affecting its binding affinity and the rate of the hydroxylation reaction.

Aromatic L-Amino Acid Decarboxylase (AAAD):

Aromatic L-amino acid decarboxylase is a crucial enzyme in the biosynthesis of several neurotransmitters, including dopamine (B1211576) and serotonin. It catalyzes the decarboxylation of L-DOPA to dopamine. Studies involving fluorinated analogs of L-DOPA, such as 6-[18F]Fluoro-L-DOPA, demonstrate that these compounds can serve as substrates for AAAD. The enzyme converts 6-[18F]Fluoro-L-DOPA into 6-[18F]fluorodopamine, indicating that the presence of a fluorine atom on the aromatic ring does not prevent the decarboxylation reaction. This suggests that 3-fluoro-dl-phenylalanine, upon conversion to a DOPA-like intermediate, could also be a substrate for AAAD, leading to the formation of fluorinated dopamine analogs.

| Enzyme | Natural Substrate | Action on Fluorinated Analog | Potential Effect of 3-Fluoro-dl-phenylalanine |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | Not extensively studied | Potential competitive substrate or inhibitor |

| Aromatic L-Amino Acid Decarboxylase (AAAD) | L-DOPA | Can process fluorinated L-DOPA analogs | A fluorinated DOPA derivative of 3-fluoro-dl-phenylalanine could be a substrate |

Alterations in Prephenate Dehydrogenase (PDG) and DAHP Synthase Activity

The metabolic effects of 3-fluoro-dl-phenylalanine are notably observed in microorganisms, particularly in the context of induced resistance to this toxic analog. Studies on Saccharomyces cerevisiae have provided significant insights into how this compound can lead to alterations in key enzymatic activities within the aromatic amino acid biosynthesis pathway.

In mutants of Saccharomyces cerevisiae resistant to p-fluoro-DL-phenylalanine (PFP), a marked decrease in the activity of prephenate dehydrogenase (PDG) has been observed. researchgate.net In some resistant mutants, the activity of PDG was found to be as low as 5% of that in the wild-type strain. researchgate.net This enzymatic step is crucial for the biosynthesis of tyrosine from prephenate.

Conversely, these PFP-resistant mutants exhibit a significant increase in the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase . researchgate.net This enzyme catalyzes the first committed step of the shikimate pathway, which is the primary route for the biosynthesis of aromatic amino acids in microorganisms and plants. The increased activity of DAHP synthase suggests a deregulation of the feedback inhibition that normally controls the influx of carbon into this pathway.

| Enzyme | Effect Observed in PFP-Resistant Mutants | Consequence |

| Prephenate Dehydrogenase (PDG) | Markedly decreased activity | Reduced synthesis of tyrosine |

| DAHP Synthase | Increased activity | Increased carbon flow into the shikimate pathway |

Perturbation of Cellular Metabolic Pathways

Interference with Aromatic Amino Acid Biosynthesis Pathways (e.g., Shikimate Pathway)

3-Fluoro-dl-phenylalanine acts as a potent disruptor of the aromatic amino acid biosynthesis pathways, most notably the shikimate pathway. This pathway is essential for the de novo synthesis of phenylalanine, tyrosine, and tryptophan in bacteria, fungi, and plants. The interference by 3-fluoro-dl-phenylalanine is primarily due to its structural similarity to phenylalanine, which allows it to act as a false feedback inhibitor.

In many microorganisms, the activity of key enzymes in the shikimate pathway, such as DAHP synthase and chorismate mutase, is regulated by the end products of the pathway, including phenylalanine. wikipedia.org By mimicking phenylalanine, 3-fluoro-dl-phenylalanine can bind to the allosteric regulatory sites of these enzymes, leading to an inappropriate downregulation of the pathway. This inhibition can be toxic to the organism as it curtails the production of essential aromatic amino acids.

The use of p-fluoro-DL-phenylalanine as a selective agent has been instrumental in isolating mutants with deregulated aromatic amino acid biosynthesis. nih.gov These mutants often have alterations in the regulatory enzymes of the shikimate pathway that make them resistant to feedback inhibition by both phenylalanine and its fluorinated analog.

Effects on Downstream Metabolite Production (e.g., Beta-Phenethyl-Alcohol Overproduction)

A significant consequence of the deregulation of the aromatic amino acid biosynthesis pathway by 3-fluoro-dl-phenylalanine is the overproduction of certain downstream metabolites. A well-documented example is the overproduction of beta-phenethyl-alcohol in mutants of Saccharomyces cerevisiae resistant to p-fluoro-DL-phenylalanine (PFP). researchgate.net

Beta-phenethyl-alcohol is a valuable aroma compound with a rose-like scent, and its production is directly linked to the metabolism of phenylalanine. The PFP-resistant mutants, which have a deregulated shikimate pathway, accumulate high levels of intracellular phenylalanine. This excess phenylalanine is then catabolized via the Ehrlich pathway, leading to a significant increase in the production and secretion of beta-phenethyl-alcohol. nih.govelsevierpure.combohrium.com

The metabolic shift in these resistant mutants is characterized by:

Increased carbon flow through the shikimate pathway due to the loss of feedback inhibition on enzymes like DAHP synthase.

Accumulation of aromatic amino acids , particularly phenylalanine and tryptophan.

Enhanced flux of excess phenylalanine into catabolic pathways, resulting in the overproduction of specific secondary metabolites like beta-phenethyl-alcohol.

| Organism | Selective Agent | Key Metabolic Change | Overproduced Metabolite |

| Saccharomyces cerevisiae | p-fluoro-DL-phenylalanine | Deregulation of the shikimate pathway | Beta-phenethyl-alcohol |

Modulation of Neurotransmitter Biosynthesis (Dopamine, Norepinephrine (B1679862), Epinephrine)

In organisms that possess the necessary metabolic pathways, such as mammals, 3-fluoro-dl-phenylalanine has the potential to modulate the biosynthesis of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. This modulation can occur through several mechanisms, given that phenylalanine is the initial precursor for this pathway.

The biosynthetic pathway for catecholamines begins with the conversion of phenylalanine to tyrosine by phenylalanine hydroxylase. Tyrosine is then converted to L-DOPA by tyrosine hydroxylase, and L-DOPA is subsequently decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AAAD). Dopamine can then be further converted to norepinephrine and epinephrine.

As 3-fluoro-dl-phenylalanine is an analog of phenylalanine, it can potentially be acted upon by the enzymes of this pathway. Studies with other fluorinated analogs, such as 6-[18F]Fluoro-L-DOPA, have shown that they can be processed by AAAD to produce fluorinated versions of dopamine. nih.gov This suggests that 3-fluoro-dl-phenylalanine could potentially be metabolized to 3-fluoro-tyrosine, then to 3-fluoro-L-DOPA, and finally to 3-fluorodopamine .

The formation of such "false" neurotransmitters could have complex effects on neuronal function. These fluorinated analogs might interact with neurotransmitter receptors and transporters differently than their non-fluorinated counterparts, leading to altered signaling. Furthermore, 3-fluoro-dl-phenylalanine or its metabolites could act as competitive inhibitors of the enzymes involved in catecholamine biosynthesis, thereby affecting the levels of the natural neurotransmitters. nih.gov

Competitive Transport and Cellular Uptake Mechanisms

The cellular entry of 3-Fluoro-dl-phenylalanine, a synthetic analog of the essential amino acid phenylalanine, is primarily mediated by specific carrier proteins that transport large neutral amino acids across the cell membrane. This process is characterized by competition with naturally occurring amino acids for access to these transport systems, a key determinant of its biological activity.

Research indicates that fluorinated derivatives of phenylalanine are recognized and transported by the L-type Amino Acid Transporter 1 (LAT1), a major transporter for large neutral amino acids such as leucine (B10760876), phenylalanine, and tyrosine. nih.govnih.govuef.fi LAT1 is a sodium-independent transporter that is highly expressed in various tissues, including the blood-brain barrier and numerous cancer cells, making it a significant pathway for the uptake of amino acid-based compounds. uef.fi

The interaction of halogenated phenylalanine analogs with LAT1 has been a subject of study, revealing that the position of the halogen atom on the phenyl ring influences the compound's affinity for the transporter. Specifically, the presence of a halogen group at the meta-position (position 3), as is the case with 3-Fluoro-dl-phenylalanine, has been shown to increase the affinity for LAT1. nih.gov This suggests that 3-Fluoro-dl-phenylalanine is a substrate for LAT1, utilizing this transporter to enter cells.

| Parameter | Value | Significance |

|---|---|---|

| Km for LAT1-mediated transport | 72.7 μM nih.govnih.gov | Indicates a high affinity of the fluorinated amino acid analog for the LAT1 transporter, comparable to endogenous substrates. |

| Specificity | Highly specific for LAT1 over LAT2 nih.govnih.gov | Suggests that cellular uptake in tissues with high LAT1 expression is predominantly through this transporter. |

The transport of 3-Fluoro-dl-phenylalanine via LAT1 and other amino acid transporters is a competitive process. This means that it must vie with endogenous amino acids, particularly large neutral amino acids that are also substrates for these transporters, for binding and translocation into the cell. The efficiency of 3-Fluoro-dl-phenylalanine uptake is therefore dependent on its own concentration, its affinity for the transporter, and the concentration and affinity of competing endogenous amino acids.

Studies on various LAT1 substrates have consistently demonstrated this competitive inhibition. For example, the uptake of radiolabeled leucine, a known LAT1 substrate, can be significantly inhibited by the presence of other large neutral amino acids, including phenylalanine and its analogs. nih.gov This competition is a fundamental aspect of the mechanism of action of amino acid analogs, as it can lead to a reduction in the intracellular pool of essential amino acids, thereby affecting cellular processes such as protein synthesis.

The competition for transport is not limited to amino acids of the same type. For instance, the uptake of fluorinated phenylalanine analogs can be inhibited by other large neutral amino acids like leucine. nih.gov This broad substrate specificity of LAT1 results in a complex interplay of competition at the transporter level. The affinity of various amino acids for LAT1 can differ, influencing the degree of competition. For example, L-enantiomers of phenylalanine and leucine generally exhibit a higher affinity for LAT1 compared to their D-enantiomers. nih.gov

| Compound | Interaction | Effect |

|---|---|---|

| 3-Fluoro-dl-phenylalanine | Substrate for LAT1 | Competes with endogenous large neutral amino acids for cellular uptake. |

| Endogenous Large Neutral Amino Acids (e.g., Leucine, Phenylalanine) | Substrates for LAT1 | Inhibit the uptake of 3-Fluoro-dl-phenylalanine by competing for the same transporter. |

| Other Halogenated Phenylalanine Analogs | Substrates/Inhibitors of LAT1 | Exhibit varying affinities and can competitively inhibit the transport of both endogenous amino acids and 3-Fluoro-dl-phenylalanine. nih.gov |

Cellular and Physiological Responses to 3 Fluoro Dl Phenylalanine Exposure

Cytotoxicity and Antimetabolite Effects in Cell Culture Systems

3-Fluoro-dl-phenylalanine, as an analog of phenylalanine, exhibits significant cytotoxicity in various cell culture systems. Its primary mechanism of action is as a toxic antimetabolite. sigmaaldrich.com By competing with natural phenylalanine, it can be mistakenly incorporated into nascent proteins during translation. nih.gov This leads to the synthesis of faulty, non-functional proteins, disrupting cellular processes and ultimately causing cell death. nih.gov

The cytotoxic nature of fluorinated phenylalanine has been demonstrated in multiple studies. For instance, fluorophenylalanine (FPA) has been shown to be toxic to the yeast Saccharomyces cerevisiae, killing almost all cells of certain strains upon exposure. mdpi.com Its toxic effects are not limited to fungi; it also inhibits mitosis in HeLa cells. sigmaaldrich.com The compound's ability to interfere with fundamental cellular processes makes it a potent tool for selecting resistant mutants in laboratory settings and for studying the effects of protein mistranslation. sigmaaldrich.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2 phase)

Beyond its general cytotoxic effects, 3-Fluoro-dl-phenylalanine can trigger specific cellular pathways leading to controlled cell death and cell cycle disruption. Exposure to para-fluoro-DL-phenylalanine (pFPhe), a position isomer of 3-FPA, is known to induce apoptosis, or programmed cell death, in cell cultures. sigmaaldrich.com This process is a crucial mechanism for removing damaged or unwanted cells and is characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of specific enzymes like caspases.

Furthermore, pFPhe has been observed to reversibly arrest cells in the G2 phase of the cell cycle. sigmaaldrich.com The G2 phase is the final checkpoint before mitosis, where the cell ensures its DNA has been replicated correctly and is ready for division. By inhibiting mitosis and halting cells at this stage, the compound prevents cell proliferation. sigmaaldrich.com This dual capacity to induce both apoptosis and cell cycle arrest highlights its profound impact on the regulation of cell fate and division.

Mechanisms of Cellular Resistance and Adaptation

In the face of toxic compounds like 3-Fluoro-dl-phenylalanine, cells and organisms can evolve sophisticated resistance mechanisms. These adaptations often involve genetic mutations that alter metabolic pathways, reducing the compound's toxic effects.

Genetic Mutations Leading to Resistance (e.g., ARO4, TYR1 loci in Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, resistance to fluorophenylalanine is frequently linked to mutations in genes that regulate the biosynthesis of aromatic amino acids. nih.govoup.com Two key genetic loci involved are ARO4 and TYR1. nih.gov

The ARO4 gene encodes the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which catalyzes an early, rate-limiting step in the aromatic amino acid biosynthetic pathway. oup.com The TYR1 gene encodes prephenate dehydrogenase, another crucial enzyme in this pathway. nih.gov Mutations in these genes can lead to enzymes that are less sensitive to feedback inhibition by phenylalanine or its analogs. oup.com This altered regulation allows the cell to overproduce natural phenylalanine, which can then outcompete the toxic 3-FPA, thereby conferring resistance.

Metabolic Compensation and Feedback Inhibition Deregulation

The genetic mutations described above lead directly to metabolic compensation. By overproducing endogenous phenylalanine, the cell effectively dilutes the intracellular concentration of the toxic analog. mdpi.com This is a direct consequence of the deregulation of feedback inhibition, a critical control mechanism in metabolic pathways. nih.govbiorxiv.org

Normally, high levels of the final product (phenylalanine) would bind to enzymes like DAHP synthase and prephenate dehydrogenase, inhibiting their activity and shutting down the pathway to conserve resources. However, mutations in the ARO4 and TYR1 genes can alter the enzyme's structure, preventing the binding of phenylalanine or its analog. nih.govoup.com This loss of feedback control results in the continuous, high-level production of aromatic amino acids. nih.gov Consequently, p-Fluoro-DL-phenylalanine-resistant yeast mutants often accumulate levels of phenylalanine and tryptophan that are more than three times higher than those in wild-type cells. nih.gov

| Gene Locus | Encoded Enzyme | Function in Phenylalanine Biosynthesis | Effect of Mutation | Consequence of Mutation |

| ARO4 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Catalyzes the first committed step in the aromatic amino acid pathway. | Renders the enzyme insensitive to feedback inhibition by tyrosine and phenylalanine. oup.com | Constitutive production of aromatic amino acid precursors, leading to overproduction of phenylalanine. |

| TYR1 | Prephenate dehydrogenase | Catalyzes a key step in the branch of the pathway leading to tyrosine and phenylalanine. | Markedly decreases enzyme activity. | Causes accumulation of phenylalanine and tryptophan and confers resistance to p-Fluoro-DL-phenylalanine. nih.gov |

Biological Impact on Specific Organisms and Fungi

The effects of 3-Fluoro-dl-phenylalanine have been studied in several model organisms, revealing both its toxic potential and its utility as a tool for genetic and metabolic research.

Saccharomyces cerevisiae : This budding yeast is a primary model for studying resistance to fluorophenylalanine. As detailed previously, exposure to this compound is highly toxic, but it also serves as a powerful selective agent for isolating mutants with altered aromatic amino acid metabolism. mdpi.comnih.gov These resistant mutants, often carrying mutations in ARO4 or TYR1, not only survive but can also be engineered to overproduce valuable compounds derived from phenylalanine, such as 2-phenylethanol, which has a rose-like aroma used in the food and fragrance industries. nih.gov The study of resistance in S. cerevisiae has provided fundamental insights into the regulation of metabolic pathways. oup.comfrontiersin.org

Advanced Methodological Approaches in 3 Fluoro Dl Phenylalanine Research

Molecular Dynamics Simulations and Computational Modeling of Interactions

Computational methods provide powerful insights into the atomic-level interactions of 3-Fluoro-dl-phenylalanine, elucidating how fluorination alters its physicochemical properties compared to native phenylalanine. These approaches are essential for predicting and understanding the compound's behavior within biological systems.

Quantum Mechanical Calculations: Ab initio quantum mechanical calculations are employed to determine the effect of fluorination on the electrostatic potential of the phenylalanine ring. nih.gov By calculating the theoretical change in Gibbs free energy (ΔG) for interactions with various cations, researchers can quantify the impact of fluorine substitution. nih.gov Fluorination generally leads to a decrease in the cation-π binding potential. nih.gov For instance, the substitution of hydrogen with fluorine atoms progressively diminishes the negative electrostatic potential on the face of the aromatic ring, thereby weakening its ability to engage in cation-π interactions, which are crucial for many protein-ligand and protein-protein interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of 3-fluoro-dl-phenylalanine within larger, more complex systems such as proteins or in the presence of other molecules over time. acs.orgacs.org These simulations can reveal how the fluorinated analog affects protein folding, stability, and conformational dynamics. chemimpex.com For fluorinated amino acids incorporated into proteins, MD simulations can quantify changes in interaction patterns, such as the formation or disruption of hydrogen bonds. acs.orgacs.org For example, simulations can track the frequency of hydrogen bond formation between the fluorine atom and surrounding atoms, providing a mechanism to explain experimental observations from techniques like NMR spectroscopy. acs.orgacs.org All-atom MD simulations have been effectively used to study the self-assembly of phenylalanine derivatives and their interactions with surfaces like graphene, demonstrating the utility of this approach in understanding intermolecular forces. mdpi.com

Density Functional Theory (DFT): DFT calculations are another key computational tool used to investigate the structural and electronic properties of fluorinated phenylalanine. This method is applied to optimize the molecular geometry of the compound and its complexes, for example, with metal ions or host molecules like cucurbit promega.comuril. oup.comresearchgate.net These calculations can provide valuable data on interaction energies and the stability of different conformational states, helping to rationalize experimental binding affinities. oup.com

| Analog | Interaction with Na+ (kcal/mol) | Interaction with K+ (kcal/mol) | Interaction with Tetramethylammonium (TMA+) (kcal/mol) | Cation-π Potential (% of Phenylalanine) |

|---|---|---|---|---|

| Phenylalanine | -17.1 | -23.7 | -10.9 | 100% |

| Tri-fluorinated Phenylalanine | -9.8 | -14.7 | -4.4 | ~40-60% |

| Penta-fluorinated Phenylalanine | -4.1 | -8.1 | -1.3 | ~12-34% |

This table illustrates the calculated reduction in cation-π binding energy as the number of fluorine substitutions on the benzene ring increases. Data is derived from quantum mechanical calculations. nih.gov

Proteomic and Metabolomic Profiling to Elucidate Systemic Effects

To understand the broader biological consequences of introducing 3-fluoro-dl-phenylalanine into a system, researchers utilize proteomic and metabolomic profiling. These "omics" technologies provide a system-wide view of changes in protein expression and metabolite concentrations, respectively.

Proteomic Approaches: Chemical proteomics is a powerful tool to identify the protein interaction partners of 3-fluoro-dl-phenylalanine or peptides containing this analog. promega.com This method can be used to profile proteome-wide binding interactions, helping to identify both intended targets and unintended "off-targets." promega.com For instance, if a peptide containing fluorinated phenylalanine is designed as an inhibitor, proteomic techniques can validate its binding to the target protein and assess its selectivity across the entire proteome. nih.gov One common method involves using activity-based probes to label proteasome subunits, followed by SDS-PAGE and fluorescence scanning to quantify the residual activity of each subunit after exposure to an inhibitor. nih.gov This allows for the assessment of inhibitor potency and selectivity against different catalytic sites. nih.gov

Metabolomic Profiling: Metabolomics is used to map the metabolic fate of 3-fluoro-dl-phenylalanine and its impact on endogenous metabolic pathways. nih.govnih.gov By using high-throughput analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can quantify dozens of metabolites simultaneously in biological fluids such as plasma or urine. nih.govacs.org A key area of investigation is the effect of the fluorinated analog on the natural phenylalanine metabolic pathway. nih.govnih.gov This includes monitoring the levels of key enzymes and metabolites such as phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine, and downstream products like dopamine (B1211576) and norepinephrine (B1679862). nih.govnih.gov Alterations in these pathways can indicate how the synthetic analog is processed by metabolic enzymes and whether it competes with or inhibits the metabolism of natural phenylalanine. nih.govnih.gov

| Molecule Type | Name | Role/Significance |

|---|---|---|

| Precursor Amino Acid | Phenylalanine | Starting substrate for the pathway. |

| Enzyme | Phenylalanine hydroxylase (PAH) | Catalyzes the conversion of phenylalanine to tyrosine, a rate-limiting step. nih.gov |

| Enzyme | L-phenylalanine ammonia (B1221849) lyase (PAL) | Catalyzes an alternative pathway, converting phenylalanine to trans-cinnamate. nih.gov |

| Primary Metabolite | Tyrosine | Product of PAH activity; precursor for dopamine synthesis. nih.gov |

| Alternative Metabolite | Trans-cinnamate | Product of PAL activity; indicates a shift in metabolism. nih.govnih.gov |

| Downstream Neurotransmitter | Dopamine | Key neurotransmitter synthesized from tyrosine. nih.gov |

| Downstream Neurotransmitter | Norepinephrine | Key neurotransmitter synthesized from dopamine. nih.gov |

This table outlines the crucial enzymes and metabolites that are typically quantified in metabolomic analyses to assess the impact of compounds like 3-fluoro-dl-phenylalanine on the systemic phenylalanine pathway.

Quantitative Approaches for Determining Cellular Incorporation and Fate

A critical aspect of studying 3-fluoro-dl-phenylalanine is quantifying its entry into cells and determining its subsequent fate, such as incorporation into proteins or metabolic conversion.

Radiotracer Uptake Assays: One of the most direct methods for quantifying cellular uptake is through the use of radiolabeled analogs, such as 3-L-[¹⁸F]fluorophenylalanine. nih.gov In these experiments, cultured cells are incubated with the radiolabeled compound for specific time periods. nih.gov Afterward, the cells are washed, lysed, and the radioactivity within the cells is measured using a gamma counter. This allows for a precise determination of the amount of the compound that has been transported into the cell. nih.gov These studies often compare the uptake of different isomers (L- and D-) and benchmark them against other known tracers to evaluate transport efficiency. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is a definitive method to confirm and quantify the incorporation of 3-fluoro-dl-phenylalanine into newly synthesized proteins. nih.gov After expressing a protein of interest in cells grown in media containing the fluorinated analog, the purified protein is analyzed by electrospray ionization mass spectrometry (ESI-MS). nih.gov A shift in the total mass of the protein corresponding to the mass difference between phenylalanine and 3-fluorophenylalanine provides direct evidence of successful incorporation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful, non-invasive technique for both detecting and quantifying the incorporation of fluorinated amino acids into proteins. nih.gov The fluorine nucleus provides a sensitive and specific signal with no background from other atoms in the biological system. nih.gov This allows for the study of fluorinated proteins in complex environments and can even provide information on the local environment of the incorporated amino acid within the protein structure. nih.govnih.gov

| Cell Line | Tracer | Relative Uptake Ratio (Tracer/[¹⁸F]FET) after 100 min |

|---|---|---|

| MCF-7 (Breast Adenocarcinoma) | 3-L-[¹⁸F]FPhe | Significantly Lower |

| 3-D-[¹⁸F]FPhe | Significantly Higher | |

| PC-3 (Prostate Adenocarcinoma) | 3-L-[¹⁸F]FPhe | Significantly Higher |

| 3-D-[¹⁸F]FPhe | Significantly Higher |

This table summarizes the results of in vitro cellular uptake experiments in different tumor cell lines, showing the uptake of the L- and D-isomers of 3-[¹⁸F]fluorophenylalanine relative to the established tracer [¹⁸F]FET after 100 minutes of incubation. Data derived from preclinical evaluations. nih.gov

In Vitro and In Vivo Systems for Investigating Biological Effects

To fully investigate the biological effects of 3-fluoro-dl-phenylalanine, from the cellular to the whole-organism level, a combination of in vitro and in vivo models is essential.

In Vitro Systems: A wide range of cultured cell lines are used to study the specific cellular effects of the compound. These systems allow for controlled experiments to measure cytotoxicity, effects on cell cycle, apoptosis, and cellular uptake via amino acid transporters. nih.govsigmaaldrich.com

Cancer Cell Lines: Human tumor cell lines such as MCF-7 (breast adenocarcinoma), PC-3 (prostate adenocarcinoma), and U87 MG (glioblastoma) are commonly used to evaluate the potential of fluorinated phenylalanine analogs as tracers for positron emission tomography (PET) imaging. nih.gov

Immune Cell Lines: Jurkat T cells have been used to demonstrate the apoptosis-inducing effects of fluorophenylalanine. sigmaaldrich.com

General Cell Lines: HeLa cells have been employed to show that the compound can inhibit mitosis and cause cell cycle arrest in the G2 phase. sigmaaldrich.com Human embryonic kidney (HEK) 293T cells are frequently used as a robust system for the expression of proteins containing site-specifically incorporated fluorinated amino acids. nih.gov

Rodent Xenograft Models: A common approach involves implanting human tumor cells (e.g., MCF-7, PC-3) subcutaneously into immunodeficient mice. nih.gov These models allow researchers to observe the accumulation of radiolabeled 3-fluorophenylalanine in tumors over time using imaging techniques like microPET (µPET). nih.gov

Orthotopic Tumor Models: For greater clinical relevance, particularly for brain tumors, orthotopic models are used. This involves implanting tumor cells, such as U87 MG glioblastoma cells, directly into the corresponding organ (the brain, in this case) of an animal, often a rat. nih.gov The F98 glioblastoma rat model is another established system for this purpose. researchgate.net These models provide a more accurate representation of tumor physiology and the challenges of tracer delivery across the blood-brain barrier. nih.gov

| System Type | Specific Model | Primary Research Application |

|---|---|---|

| In Vitro | MCF-7, PC-3, U87 MG cells | Cellular uptake studies, evaluation for tumor imaging. nih.gov |

| HEK 293T cells | Expression of proteins with incorporated fluorinated analogs. nih.gov | |

| HeLa cells | Studying effects on cell cycle and mitosis. sigmaaldrich.com | |

| Jurkat T cells | Investigating apoptosis induction. sigmaaldrich.com | |

| In Vivo | Subcutaneous tumor xenografts (mice) | Biodistribution and µPET imaging of peripheral tumors. nih.gov |

| Orthotopic brain tumor models (rats) | µPET imaging of brain tumors, assessing blood-brain barrier penetration. nih.gov |

This table provides an overview of the common experimental models and their specific applications in the study of 3-fluoro-dl-phenylalanine.

Future Research Directions and Emerging Avenues for 3 Fluoro Dl Phenylalanine

Development of Highly Selective Fluorinated Probes for Complex Biological Systems

The incorporation of fluorine into molecules provides a powerful tool for creating probes for imaging and functional studies, largely due to fluorine's unique nuclear magnetic resonance (NMR) properties. Future research will likely focus on harnessing 3-fluoro-dl-phenylalanine to develop highly selective probes for 19F-NMR spectroscopy and Magnetic Resonance Imaging (MRI). d-nb.info These probes can offer high sensitivity and a lack of natural background signal in biological systems, allowing for clear tracking and analysis. d-nb.info

Key research objectives in this area include:

Designing Peptide Probes: Synthesizing short, hydrophilic peptide probes incorporating 3-fluoro-dl-phenylalanine. Research has shown that using D-amino acids can enhance the serum stability of such probes. d-nb.info

Optimizing for 19F-NMR: Creating probes where the fluorine atoms are in chemically equivalent environments to produce a single, sharp 19F-NMR resonance, which improves sensitivity and simplifies analysis. d-nb.info

Dual-Purpose Probes: Functionalizing these fluorinated peptides with other reporters, such as fluorophores, to create dual-purpose probes for multimodal imaging, combining the benefits of both fluorescence microscopy and 19F-NMR or MRI. d-nb.info

By developing these sophisticated probes, researchers can gain deeper insights into protein structure, function, and dynamics within the complex environment of living cells and organisms. chemimpex.comchemimpex.com

Elucidation of Novel Biological Targets and Signaling Pathways

As an analog of a natural amino acid, 3-fluoro-dl-phenylalanine can be used to probe and identify new biological targets and signaling pathways. chemimpex.com Its ability to mimic phenylalanine allows it to be incorporated into biological systems, while the fluorine substitution can alter its interactions, providing a method to explore and perturb cellular processes. chemimpex.com

Future research in this area will focus on:

Target Identification: Utilizing 3-fluoro-dl-phenylalanine in chemical proteomics and cellular target engagement approaches to identify previously unknown protein binding partners. This can uncover off-target effects of drugs or reveal new therapeutic targets for diseases like neurological disorders or cancer. chemimpex.comchemimpex.compromega.com

Pathway Modulation: Investigating how the incorporation of 3-fluoro-dl-phenylalanine into key proteins affects signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. promega.com

Receptor Interaction Studies: Using 19F-NMR to study the binding of 3-fluoro-l-phenylalanine to specific receptors, such as the L-leucine receptor in Escherichia coli, to better understand receptor specificity and function. nih.gov

These investigations will be instrumental in drug discovery, helping to de-risk drug candidates by providing a more comprehensive understanding of their interactions within the cell.

Refinement of Biosynthetic Pathways for Enhanced Production and Derivatization

The broader application of 3-fluoro-dl-phenylalanine and its derivatives is dependent on efficient and scalable production methods. While chemical synthesis is established, future research will increasingly focus on refining biosynthetic pathways for more sustainable and versatile production.

Emerging avenues include:

Engineered Enzymes: Developing and optimizing aminoacyl-tRNA synthetase/tRNA pairs that can site-specifically incorporate 3-fluoro-dl-phenylalanine and other fluorinated analogs into proteins in both prokaryotic and eukaryotic cells. nih.gov This allows for the production of proteins with unique properties at a biochemical scale. nih.gov

Metabolic Engineering in Yeast: Modifying the phenylalanine biosynthetic pathway in yeast, such as Saccharomyces cerevisiae, to enhance the production of fluorinated phenylalanines. This involves engineering enzymes and transport mechanisms to favor the synthesis and accumulation of the desired compound.

Radiolabeling Synthesis: Improving methods for synthesizing radiolabeled versions, such as 3-l- and 3-d-[18F]fluorophenylalanines, which are valuable as tracers for Positron Emission Tomography (PET) imaging in oncology. nih.govmdpi.com

These advancements will not only make 3-fluoro-dl-phenylalanine more accessible for research but will also enable the creation of a wider range of derivatives with tailored properties for specific applications.

| Research Area | Key Objective | Potential Impact |

| Engineered Biosynthesis | Develop novel aminoacyl-tRNA synthetases | Enables site-specific incorporation of fluorinated amino acids into proteins for structural and functional studies. nih.gov |

| Metabolic Engineering | Modify yeast pathways for production | Creates sustainable and scalable methods for producing fluorinated phenylalanine and its derivatives. |

| Radiolabeling | Optimize synthesis of 18F-labeled analogs | Improves the availability and quality of PET tracers for diagnostic imaging in cancer and other diseases. nih.gov |

Exploration of Mechanistic Insights into Its Antimetabolite Activity in Diverse Pathogens

The structural similarity of fluorinated phenylalanines to the natural amino acid allows them to act as antimetabolites, disrupting essential cellular processes. The related compound, p-fluoro-dl-phenylalanine, is known to be a toxic antimetabolite with potential antimicrobial and antiviral applications. sigmaaldrich.comscientificlabs.co.uk Future research should systematically explore the antimetabolite activity of 3-fluoro-dl-phenylalanine against a wide range of pathogens.

Key areas for investigation include:

Mechanism of Toxicity: Determining the precise molecular mechanisms by which 3-fluoro-dl-phenylalanine exerts its toxic effects. This could involve inhibition of protein synthesis, disruption of metabolic pathways, or interference with enzyme function. nih.gov

Pathogen Specificity: Screening 3-fluoro-dl-phenylalanine against various bacterial and fungal species to identify those that are particularly susceptible. Studies on related compounds have shown toxicity against fungi like Cladosporium cucumerinum. mdpi.com

Resistance Mechanisms: Investigating how pathogens may develop resistance to fluorinated phenylalanine analogs. Understanding these mechanisms is crucial for developing effective and durable antimicrobial strategies.

This line of research could lead to the development of new classes of antimicrobial agents, which are urgently needed to combat the rise of drug-resistant pathogens.